molecular formula C9H8ClFO2 B3358116 Methyl 2-chloro-6-fluoro-3-methylbenzoate CAS No. 773874-00-3

Methyl 2-chloro-6-fluoro-3-methylbenzoate

Cat. No. B3358116
CAS RN: 773874-00-3
M. Wt: 202.61 g/mol
InChI Key: OSBXYKHRJRIDQM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-fluoro-3-methylbenzoate is a chemical compound with the molecular formula C9H8ClFO2 . It has a molecular weight of 202.61 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 2-chloro-6-fluoro-3-methylbenzoate is 1S/C9H8ClFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 2-chloro-6-fluoro-3-methylbenzoate is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Preparation Methods

Methyl 2-chloro-6-fluoro-3-methylbenzoate is a compound used in various chemical synthesis processes. For example, Daniewski et al. (2002) developed two methods for the preparation of 2-chloro-6-methylbenzoic acid, utilizing a process that involves 2-chloro-6-fluorobenzaldehyde, eventually leading to the formation of methyl 2-chloro-6-methylbenzoate (Daniewski et al., 2002).

Pharmaceutical Research

Compounds similar to Methyl 2-chloro-6-fluoro-3-methylbenzoate have been explored in the realm of pharmaceutical research. For instance, the preparation of 6-fluoro and 6-chloro analogs of certain compounds was described by Campaigne and Kim (1983), demonstrating the potential application of fluorinated compounds in drug development (Campaigne & Kim, 1983).

Environmental and Biochemical Applications

Londry and Fedorak (1993) used 6-fluoro-3-methylphenol, a structurally similar compound, to study the degradation of m-cresol in a methanogenic consortium, highlighting the use of fluorinated compounds in environmental biochemistry (Londry & Fedorak, 1993).

Chemical Analysis and Spectroscopy

Research by Schaefer et al. (1977) focused on the magnetic resonance studies of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro compounds. This study shows the relevance of such compounds in advanced chemical analysis and spectroscopy (Schaefer et al., 1977).

Material Science and Electronics

The influence of methyl-, chloro-, and fluoro-substitution in polybenzo[c]thiophene was studied by King and Higgins (1994), indicating the potential use of such compounds in material science, particularly in the context of electronic properties (King & Higgins, 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P351, and P338 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 2-chloro-6-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXYKHRJRIDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271897
Record name Methyl 2-chloro-6-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-fluoro-3-methylbenzoate

CAS RN

773874-00-3
Record name Methyl 2-chloro-6-fluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773874-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-6-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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